

# Rhombifoline: A Comprehensive Technical Guide on Physicochemical Characteristics

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## Compound of Interest

Compound Name: *Rhombifoline*

Cat. No.: B1215260

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## Introduction

**Rhombifoline** is a quinolizidine alkaloid found in various plant species, including those of the Fabaceae family. As a natural product, it holds potential for further investigation in drug discovery and development. A thorough understanding of its physicochemical properties is fundamental for any research involving this compound, from isolation and characterization to formulation and pharmacological studies. This technical guide provides a detailed overview of the core physicochemical characteristics of **Rhombifoline**, methodologies for their determination, and insights into its potential biological interactions.

## Physicochemical Data

The following tables summarize the available quantitative data for **Rhombifoline**. It is important to note that while some properties have been computationally predicted or are based on general knowledge of related alkaloids, specific experimental data for certain parameters remain limited in publicly accessible literature.

Identifier	Value
IUPAC Name	(1R,9S)-11-but-3-enyl-7,11-diazatricyclo[7.3.1.0 <sup>2,7</sup> ]trideca-2,4-dien-6-one
CAS Number	529-78-2
Molecular Formula	C <sub>15</sub> H <sub>20</sub> N <sub>2</sub> O
Molecular Weight	244.33 g/mol
Canonical SMILES	C=CCN1C[C@@H]2C--INVALID-LINK--C3=CC=CC(=O)N3C2
InChI Key	ZVTFRRVBMAUIQW-QWHCGFSZSA-N

Property	Value/Information	Source/Method
Appearance	Light yellow to light brown solid	MedchemExpress
Melting Point	Data not available in searched literature	-
Boiling Point	Data not available in searched literature	-
pKa	Data not available in searched literature	-
LogP (XlogP3-AA)	1.8	PubChem (Computed)
Topological Polar Surface Area (TPSA)	23.6 Å <sup>2</sup>	PubChem (Computed)
Solubility	DMSO: 100 mg/mL (409.28 mM) <sup>[1]</sup>	MedchemExpress
Soluble in acidic aqueous solutions and organic solvents like chloroform and dichloromethane.	Inferred from acid-base extraction protocols.	
Storage Conditions	Pure form: -20°C for 3 years; In solvent: -80°C for 6 months	MedchemExpress

## Spectroscopic Data

Spectroscopic techniques are crucial for the structural elucidation and confirmation of **Rhombifoline**'s identity.

Technique	Description
UV-Vis Spectroscopy	The isolated alkaloid has been characterized by UV spectroscopy, though specific absorption maxima ( $\lambda_{\text{max}}$ ) are not detailed in the available literature.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy	$^1\text{H}$ -NMR and $^{13}\text{C}$ -NMR have been used to characterize Rhombifoline.[2] The $^{13}\text{C}$ -NMR data for Rhombifoline was reported for the first time in a 1994 study.[2]
Mass Spectrometry (MS)	Mass spectral data has been used for the characterization of Rhombifoline.[2] The molecular ion peak ( $\text{M}^+$ ) would be expected at an $\text{m/z}$ corresponding to its molecular weight (244.33).

## Experimental Protocols

The following are detailed methodologies for key experiments to determine the physicochemical properties of alkaloids like **Rhombifoline**.

### Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

Methodology:

- Sample Preparation: A small amount of finely powdered, dry **Rhombifoline** is packed into a capillary tube to a height of 2-3 mm.
- Apparatus Setup: The capillary tube is placed in a melting point apparatus.
- Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) near the expected melting point.

- Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting) are recorded. This range is reported as the melting point.
- Purity Indication: A sharp melting point range (0.5-1 °C) is indicative of a pure compound.

## pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of the basic nitrogen atoms in the **Rhombifoline** molecule.

Methodology:

- Solution Preparation: A precise amount of **Rhombifoline** is dissolved in a suitable solvent (e.g., water or a water-ethanol mixture) to a known concentration.
- Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.
- Titration: A standardized solution of a strong acid (e.g., 0.1 M HCl) is added in small, precise increments.
- Data Collection: The pH of the solution is recorded after each addition of the titrant.
- Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

## Solubility Determination (Shake-Flask Method)

Objective: To quantify the solubility of **Rhombifoline** in various solvents.

Methodology:

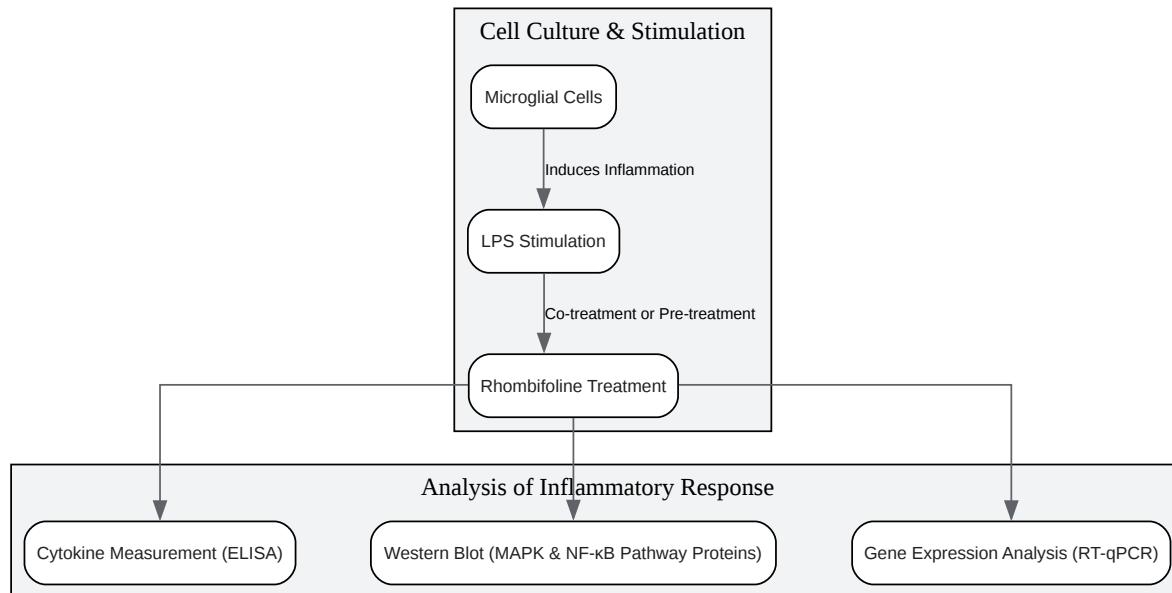
- Sample Preparation: An excess amount of solid **Rhombifoline** is added to a known volume of the solvent (e.g., water, ethanol) in a sealed flask.
- Equilibration: The flask is agitated (e.g., using a shaker bath) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

- Phase Separation: The suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation or filtration.
- Quantification: The concentration of **Rhombifoline** in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
- Result Expression: The solubility is typically expressed in units of mg/mL or g/L.

## Biological Activity and Signaling Pathway

While specific signaling pathways for **Rhombifoline** are not extensively documented, studies on the structurally related alkaloid, Rhynchophylline, have shown inhibitory effects on inflammatory pathways. Rhynchophylline has been demonstrated to attenuate the lipopolysaccharide (LPS)-induced pro-inflammatory response by down-regulating the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF- $\kappa$ B) signaling pathways in microglial cells.<sup>[3]</sup> This provides a plausible model for the potential anti-inflammatory mechanism of **Rhombifoline**.

## Experimental Workflow for Investigating Anti-inflammatory Activity

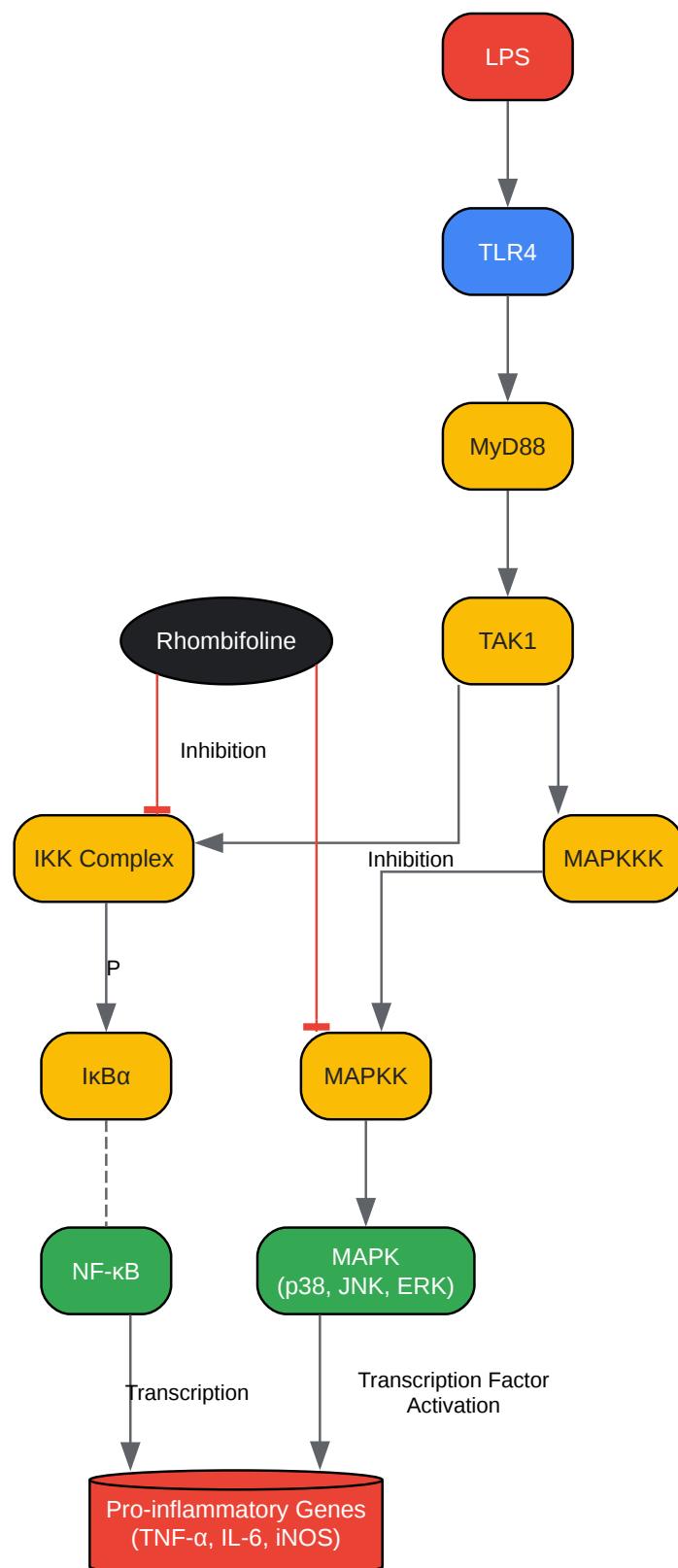


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Caption: Workflow for assessing **Rhombifoline**'s anti-inflammatory effects.

## Putative Inhibitory Action on the MAPK/NF-κB Signaling Pathway

The following diagram illustrates the potential mechanism by which **Rhombifoline** may inhibit the LPS-induced inflammatory cascade, based on the action of the related alkaloid, Rhynchophylline.



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Caption: Putative inhibition of MAPK/NF-κB pathways by **Rhombifoline**.

## Conclusion

This technical guide consolidates the currently available physicochemical information for **Rhombifoline**. While foundational data on its chemical identity are well-established, there is a clear need for further experimental determination of key properties such as melting point, pKa, and solubility in various pharmaceutically relevant solvents. The provided experimental protocols offer a roadmap for researchers to obtain these critical data points. Furthermore, the potential for **Rhombifoline** to modulate inflammatory signaling pathways, as suggested by the activity of related alkaloids, presents an exciting avenue for future pharmacological investigation. The continued study of **Rhombifoline**'s physicochemical and biological characteristics will be instrumental in unlocking its full therapeutic potential.

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